

# An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl chloride

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## Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzenesulfonyl chloride

Cat. No.: B1363599

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This guide provides a comprehensive overview of **4-Fluoro-2-nitrobenzenesulfonyl chloride**, a critical reagent in modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Section 1: Core Molecular Attributes and Physicochemical Properties

**4-Fluoro-2-nitrobenzenesulfonyl chloride**, a substituted aromatic sulfonyl chloride, is a compound of significant interest due to its versatile reactivity. The presence of three distinct functional groups—a sulfonyl chloride, a nitro group, and a fluorine atom—on the benzene ring imparts a unique chemical character that is highly valued in organic synthesis.

### Molecular Weight and Formula

The precise molecular weight of a compound is fundamental to all stoichiometric calculations in experimental work. For **4-Fluoro-2-nitrobenzenesulfonyl chloride**, the molecular formula is  $C_6H_3ClFNO_4S$ .<sup>[1][2][3][4]</sup> The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

- Carbon (C): 6 atoms  $\times$  12.011 amu = 72.066 amu

- Hydrogen (H):  $3 \text{ atoms} \times 1.008 \text{ amu} = 3.024 \text{ amu}$
- Chlorine (Cl):  $1 \text{ atom} \times 35.453 \text{ amu} = 35.453 \text{ amu}$
- Fluorine (F):  $1 \text{ atom} \times 18.998 \text{ amu} = 18.998 \text{ amu}$
- Nitrogen (N):  $1 \text{ atom} \times 14.007 \text{ amu} = 14.007 \text{ amu}$
- Oxygen (O):  $4 \text{ atoms} \times 15.999 \text{ amu} = 63.996 \text{ amu}$
- Sulfur (S):  $1 \text{ atom} \times 32.065 \text{ amu} = 32.065 \text{ amu}$

Total Molecular Weight = 239.61 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

This value is a cornerstone for accurate reagent measurement and reaction optimization. The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the elements, is 238.9455346 Da.[\[2\]](#)

## Physicochemical Data Summary

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key physicochemical properties of **4-Fluoro-2-nitrobenzenesulfonyl chloride**.

Property	Value	Source
IUPAC Name	4-fluoro-2-nitrobenzenesulfonyl chloride	PubChem[2]
CAS Number	568586-10-7	PubChem[2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClFNO <sub>4</sub> S	Santa Cruz Biotechnology[1]
Molecular Weight	239.61 g/mol	PubChem[2]
Appearance	Solid	Sigma-Aldrich
InChI	InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H	PubChem[2]
SMILES	C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)Cl	PubChem[2]

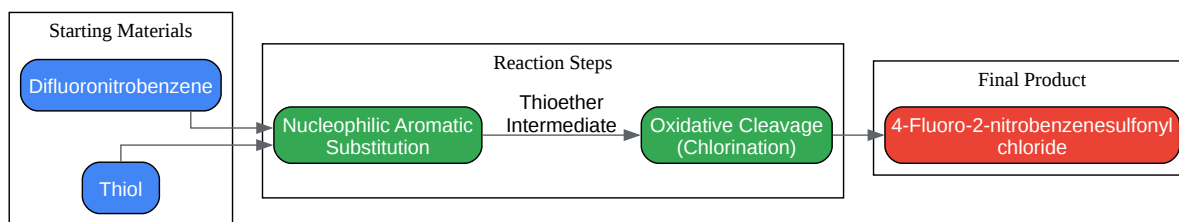
## Section 2: Synthesis and Reactivity Profile

The synthetic utility of **4-Fluoro-2-nitrobenzenesulfonyl chloride** stems from the distinct reactivity of its functional groups. Understanding its synthesis and how it behaves in different chemical environments is crucial for designing successful experimental protocols.

### Synthetic Pathways

The synthesis of fluoronitrobenzenesulfonyl chlorides, including the 4-fluoro-2-nitro isomer, is often achieved through a multi-step process. One common strategy involves the regioselective reaction of a difluoronitrobenzene with a thiol, followed by oxidative cleavage of the resulting thioether with chlorine to yield the sulfonyl chloride.[5] This method provides good yields and control over the final product's isomeric purity.[5]

Industrial-scale synthesis often employs chlorosulfonation of a suitable nitrobenzene precursor.[6] The reaction conditions, including temperature and the ratio of reactants, are critical for maximizing yield and minimizing the formation of byproducts.



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Caption: A generalized workflow for the synthesis of **4-Fluoro-2-nitrobenzenesulfonyl chloride**.

## Core Reactivity

The reactivity of **4-Fluoro-2-nitrobenzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The strong electron-withdrawing effect of the ortho-nitro group further enhances the electrophilicity of the sulfonyl chloride, making it a highly reactive reagent.

The fluorine atom, positioned para to the sulfonyl chloride, is susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions than the reaction at the sulfonyl chloride. This dual reactivity allows for sequential functionalization of the molecule, a valuable strategy in the synthesis of complex target molecules.

## Section 3: Applications in Drug Discovery and Development

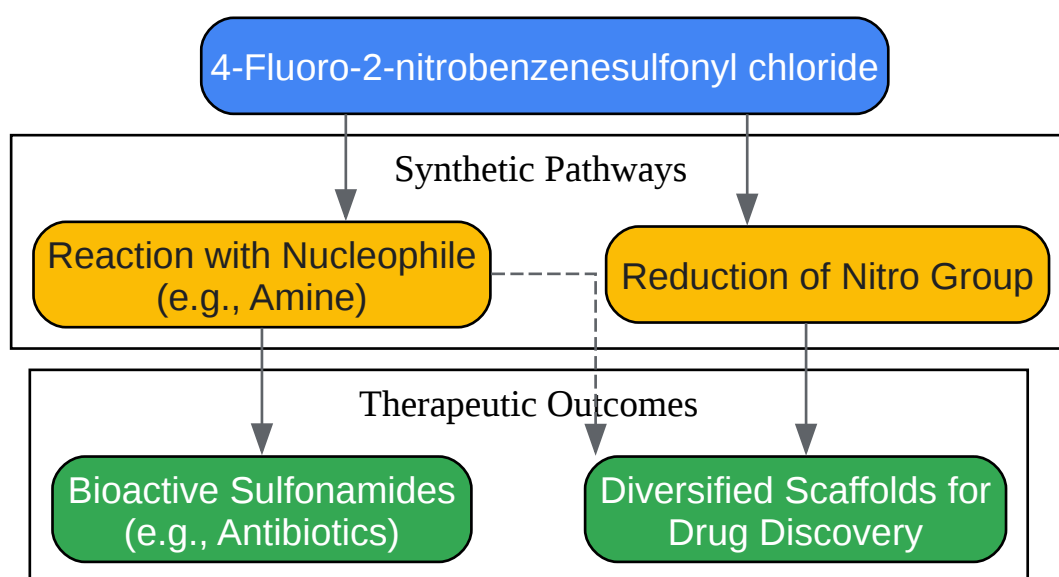
The unique structural and reactive properties of **4-Fluoro-2-nitrobenzenesulfonyl chloride** make it a valuable building block in the development of new therapeutic agents.

## Role as a Pharmacophore

Recent research has highlighted the potential of nitro-substituted sulfonyl fluorides and chlorides as a new pharmacophore for the development of antibiotics.[7][8] The ortho-nitrobenzenesulfonyl moiety, in particular, has shown remarkable antibacterial activity against drug-resistant pathogens, including Methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Acinetobacter baumannii*. [7][8] While the exact mechanism is still under investigation, it is believed that the electrophilic sulfonyl group can covalently modify essential bacterial proteins, leading to cell death.[9]

## Intermediate in Medicinal Chemistry

Beyond its intrinsic biological activity, **4-Fluoro-2-nitrobenzenesulfonyl chloride** is a key intermediate in the synthesis of a wide range of pharmaceutically active compounds.[10] The sulfonyl chloride group serves as a handle for introducing the sulfonyl moiety into a target molecule, which can modulate its solubility, metabolic stability, and binding affinity to biological targets. The nitro group can be readily reduced to an amine, providing a point for further diversification of the molecular scaffold.



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Caption: Applications of **4-Fluoro-2-nitrobenzenesulfonyl chloride** in drug development.

## Section 4: Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a detailed, step-by-step methodology for the synthesis of a sulfonamide derivative using **4-Fluoro-2-nitrobenzenesulfonyl chloride**. This protocol is designed to be a self-validating system, with clear explanations for each step.

Objective: To synthesize N-benzyl-4-fluoro-2-nitrobenzenesulfonamide.

Materials:

- **4-Fluoro-2-nitrobenzenesulfonyl chloride**
- Benzylamine
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Thin-layer chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **4-Fluoro-2-nitrobenzenesulfonyl chloride** (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
  - **Causality:** The use of an anhydrous solvent and inert atmosphere is crucial to prevent hydrolysis of the highly reactive sulfonyl chloride.

- Addition of Amine and Base: In a separate vial, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).
  - Causality: The base (triethylamine) is essential to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
  - Causality: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.
- Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
  - Causality: The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials. The sodium bicarbonate wash ensures the complete removal of any residual acid.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  - Causality: Removal of all water from the organic phase is necessary before solvent evaporation to obtain a clean product.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-4-fluoro-2-nitrobenzenesulfonamide.
  - Causality: Purification is essential to remove any remaining impurities and obtain a product of high purity for subsequent applications.

## Section 5: Safety and Handling

**4-Fluoro-2-nitrobenzenesulfonyl chloride** is a corrosive and moisture-sensitive compound that requires careful handling.[2][11]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.[12][13]
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[11]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11][12]

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